molecular formula C8H19NO2 B13260136 2-[(2-Methylbutyl)amino]propane-1,3-diol

2-[(2-Methylbutyl)amino]propane-1,3-diol

Cat. No.: B13260136
M. Wt: 161.24 g/mol
InChI Key: LEGFQSRLFNKTRL-UHFFFAOYSA-N
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Description

Contextualization within Amino Alcohol Chemistry Research

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This dual functionality imparts a rich and versatile chemical reactivity, making them invaluable building blocks in organic synthesis. nih.gov They are integral to the structure of numerous biologically active molecules, including pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. frontiersin.org The 1,3-aminodiol scaffold, in particular, is a key structural motif in a variety of compounds, highlighting the importance of understanding their synthesis and properties.

Overview of Structural Features and Functional Group Interplay in Aminopropane-1,3-diol Systems

The structure of 2-[(2-Methylbutyl)amino]propane-1,3-diol, with its propane (B168953) backbone substituted with two hydroxyl groups at positions 1 and 3 and a 2-methylbutylamino group at position 2, presents several key features. The presence of two hydroxyl groups allows for the formation of hydrogen bonds and provides sites for esterification or etherification. The secondary amine group introduces basicity and nucleophilicity, enabling reactions such as alkylation, acylation, and salt formation.

Historical Development of Aminopropane-1,3-diol Research

The study of amino alcohols has a rich history, driven by their natural occurrence and synthetic utility. Early research focused on the isolation and characterization of naturally occurring amino alcohols. The development of synthetic methodologies for this class of compounds has been a continuous area of investigation in organic chemistry. Key advancements include the ring-opening of epoxides with amines, the reduction of amino acids and their derivatives, and the development of stereoselective methods to control the chirality of these molecules. diva-portal.org

Research into aminopropane-1,3-diols has evolved from the study of simple, unsubstituted structures to more complex, substituted derivatives like this compound. This progression has been fueled by the need for novel building blocks in drug discovery and materials science. The development of advanced analytical techniques, such as NMR and mass spectrometry, has been instrumental in the characterization of these complex molecules.

Below are tables detailing the properties of the subject compound and a selection of related aminopropane-1,3-diols for comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
IUPAC NameThis compound
CAS Number123845-62-7

Note: Experimental physical properties such as boiling point, melting point, and density for this specific compound are not widely reported in publicly available literature.

Table 2: Spectroscopic Data for a Representative N-Substituted Aminopropane-1,3-diol

Spectroscopy TypeKey Features
¹H NMR Signals corresponding to the protons of the alkyl chain, the methine proton adjacent to the nitrogen, the methylene (B1212753) protons of the propanediol (B1597323) backbone, and the hydroxyl protons.
¹³C NMR Resonances for the distinct carbon atoms of the 2-methylbutyl group and the propane-1,3-diol scaffold.
IR Spectroscopy Characteristic absorption bands for O-H (hydroxyl) and N-H (secondary amine) stretching, as well as C-H, C-O, and C-N bond vibrations.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2-methylbutylamino)propane-1,3-diol

InChI

InChI=1S/C8H19NO2/c1-3-7(2)4-9-8(5-10)6-11/h7-11H,3-6H2,1-2H3

InChI Key

LEGFQSRLFNKTRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC(CO)CO

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 2 Methylbutyl Amino Propane 1,3 Diol and Its Analogs

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselective strategies are paramount in the synthesis of complex molecules like 2-[(2-Methylbutyl)amino]propane-1,3-diol, ensuring that reactions occur at the desired functional group and position.

Synthesis via Reductive Amination Routes

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, providing a direct pathway to amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This approach is highly valuable for the synthesis of N-substituted 2-aminopropane-1,3-diol derivatives. A plausible synthetic route to this compound via reductive amination would involve the reaction of a suitable carbonyl precursor with 2-methylbutylamine.

A key precursor for this reaction is a protected form of 2-hydroxy-2-(hydroxymethyl)acetaldehyde. The reaction would proceed through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. masterorganicchemistry.com

Biocatalytic approaches to reductive amination have also emerged as powerful tools for the stereoselective synthesis of amino-diols. nih.gov Enzymes such as imine reductases (IREDs) can catalyze the reduction of imines with high enantioselectivity, offering a green and efficient alternative to traditional chemical methods. nih.gov A two-step, three-component biocatalytic cascade could be envisioned, starting with an aldol (B89426) addition to form a dihydroxy ketone, followed by a stereoselective reductive amination catalyzed by an IRED to yield the chiral amino-diol. nih.gov

Reactant 1 Reactant 2 Reducing Agent/Catalyst Product
2-Hydroxy-2-(hydroxymethyl)acetaldehyde (protected)2-MethylbutylamineSodium cyanoborohydrideThis compound
Dihydroxyacetone2-MethylbutylamineImine Reductase (IRED)(chiral) this compound

Strategies Involving Bronopol (B193717) Derivatives

Bronopol, chemically known as 2-bromo-2-nitropropane-1,3-diol, serves as a readily available starting material for the synthesis of 2-aminopropane-1,3-diol derivatives. nveo.orgwikipedia.orgatamanchemicals.com The synthetic strategy involves the reduction of the nitro group of bronopol to an amino group.

The reduction of bronopol can be achieved using various reducing agents, such as tin (Sn) and hydrochloric acid (HCl) or zinc (Zn) and HCl. nveo.org This reaction yields 2-amino-2-bromo-propane-1,3-diol. nveo.org This intermediate possesses both an amino group and a bromine atom at the C2 position, offering opportunities for further functionalization.

To obtain the target molecule, this compound, a subsequent N-alkylation step would be necessary. However, a more direct approach would involve the initial reduction of the nitro group followed by the removal of the bromine atom and subsequent alkylation of the resulting 2-aminopropane-1,3-diol. Alternatively, the bromine could be substituted by the 2-methylbutylamino group, though this would require careful control of reaction conditions to achieve selectivity.

Starting Material Reagents Intermediate Final Product
Bronopol (2-bromo-2-nitropropane-1,3-diol)1. Sn/HCl (reduction) 2. H₂/Pd (dehalogenation) 3. 2-Methylbutyl bromide (alkylation)2-Amino-2-bromo-propane-1,3-diol, then 2-Aminopropane-1,3-diolThis compound

Synthesis from Commercially Available Diol Precursors

One of the most straightforward and efficient methods for the synthesis of this compound involves the use of commercially available 2-aminopropane-1,3-diol, also known as serinol. seemafinechem.comnih.govwikipedia.org Serinol is a versatile building block in organic synthesis and provides a direct precursor to the target molecule. rsc.org

The synthesis can be achieved through a direct N-alkylation of serinol with a suitable 2-methylbutyl electrophile, such as 2-methylbutyl bromide or iodide. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. This chemo-selective reaction targets the amino group over the two hydroxyl groups. rsc.org

This method is highly advantageous due to the commercial availability of the starting material and the relative simplicity of the reaction, making it suitable for both small-scale and large-scale synthesis. google.com

Starting Material Alkylating Agent Base Product
2-Aminopropane-1,3-diol (Serinol)2-Methylbutyl bromidePotassium carbonateThis compound
2-Aminopropane-1,3-diol (Serinol)2-Methylbutyl iodideTriethylamineThis compound

Asymmetric Synthesis and Stereocontrol in Aminopropane-1,3-diol Derivatives

The biological activity of many aminopropane-1,3-diol derivatives is highly dependent on their stereochemistry. beilstein-journals.org Therefore, the development of asymmetric synthetic methods to control the stereocenters is of utmost importance.

Enantioselective Protocols for Substituted 2-Amino-1,3-diols

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the asymmetric synthesis of substituted 2-amino-1,3-diols. One common approach involves the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by transition metals like osmium. nih.gov

Another powerful strategy is the stereodivergent synthesis from allenes, which allows for the selective formation of any possible diastereomer of the 2-amino-1,3-diol product from a single enantioenriched allene (B1206475) precursor. rsc.org This method offers a high degree of flexibility and control over the final stereochemistry.

Biocatalysis also plays a significant role in the enantioselective synthesis of these compounds. For instance, transaminases can be used for the asymmetric synthesis of chiral amines, which can then be further elaborated into the desired amino-diols. nih.gov Additionally, aldolases and imine reductases can be used in enzymatic cascades to produce chiral amino-polyols with high stereoselectivity. nih.gov

Synthetic Strategy Key Features Stereochemical Outcome
Stereoselective aminohydroxylationUse of allylic carbamates and transition metal catalysts. nih.govHigh diastereoselectivity
Stereodivergent synthesis from allenesTransfer of axial chirality from allene to point chirality in the product. rsc.orgAccess to all possible diastereomers
Biocatalytic transaminationUse of transaminases for asymmetric amine synthesis. nih.govHigh enantioselectivity
Enzymatic aldol/reductive amination cascadeCombination of aldolases and imine reductases. nih.govHigh stereoselectivity for multiple chiral centers

Control of Quaternary Carbon Stereochemistry

The synthesis of this compound does not involve the creation of a quaternary carbon. However, for many of its analogs, particularly those substituted at the C2 position, the control of a quaternary stereocenter is a significant synthetic challenge. The construction of chiral quaternary carbon stereocenters is a long-standing challenge in organic chemistry. nih.gov

For the synthesis of 2-substituted 2-aminopropane-1,3-diols, the absolute configuration at the quaternary carbon can significantly impact biological activity. nih.gov Synthetic strategies to control this stereocenter often involve the use of chiral auxiliaries or asymmetric catalysis. For example, the asymmetric alkylation of a prochiral enolate derived from a suitable precursor can be employed to introduce the desired substituent with high enantioselectivity.

Another approach involves the catalytic enantioselective construction of the quaternary center through reactions such as the Diels-Alder reaction or desymmetrization of prochiral substrates. nih.gov Biocatalytic methods, using enzymes like threonine aldolases, have also been shown to be effective in creating α-quaternary centers with excellent stereoselectivity.

Method Description Key Advantage
Asymmetric AlkylationAlkylation of a prochiral enolate using a chiral auxiliary or catalyst.Good control over the newly formed stereocenter.
Catalytic Enantioselective ReactionsUse of chiral catalysts in reactions like Diels-Alder to create the quaternary center. nih.govHigh enantioselectivity and atom economy.
BiocatalysisEmployment of enzymes like threonine aldolases.Excellent stereoselectivity under mild conditions.

Derivatization Strategies for Functionalization

The functionalization of this compound and its analogs is a key area of research for creating novel molecules with tailored properties. The presence of both amino and diol functionalities allows for a range of chemical transformations. This section explores three specific derivatization strategies: the formation of cyclic carbonate monomers, the synthesis of mercaptomethyl analogs, and the preparation of aziridine (B145994) derivatives.

Formation of Cyclic Carbonate Monomers

A versatile strategy for derivatizing 2-amino-1,3-propanediols involves their conversion into functional aliphatic six-membered cyclic carbonate monomers. rsc.orgresearchgate.net This approach typically follows a general two-step process that allows for the concurrent installation of two different functional groups. rsc.org

The first step involves the chemoselective reaction of the secondary amino group with a diverse set of electrophiles. This reaction yields functional diol intermediates. The second step is an intramolecular cyclization of these diols to generate the corresponding functional cyclic carbonate monomers. rsc.orgresearchgate.net

Table 1: General Two-Step Synthesis of Cyclic Carbonate Monomers from Amino Diols

Step Description Key Reagents Product
1 N-Functionalization Electrophiles (e.g., acid chlorides, isocyanates), Base Functional Diol Intermediate

| 2 | Cyclization | Ethyl Chloroformate, Base | Functional Cyclic Carbonate Monomer |

This table outlines the general synthetic pathway for converting 2-amino-1,3-propanediols into functional cyclic carbonate monomers, a strategy applicable to this compound.

Synthesis of Mercaptomethyl Analogs

The synthesis of mercaptomethyl analogs represents another important functionalization strategy, converting the propanediol (B1597323) backbone into a "cysteinol" type structure. Research has demonstrated the conversion of C-substituted 2-aminopropane-1,3-diols (serinols) into their mercapto analogs. researchgate.net For instance, 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) can be transformed into 2-amino-2-(mercaptomethyl)propane-1,3-diol. researchgate.netresearchgate.net

This transformation can be achieved through a multi-step synthesis. A key step in this process is thionation, which converts a carbonyl group within a heterocyclic intermediate into a thiocarbonyl group. Subsequent reduction and hydrolysis steps yield the final mercaptomethyl product. researchgate.net This "serinolic synthetic approach" provides a pathway to novel thiazolidine (B150603) systems and other sulfur-containing molecules. researchgate.net The resulting mercaptomethyl diols are often isolated as hydrochloride salts to improve stability. researchgate.net

Table 2: Synthetic Approach for Mercaptomethyl Analogs

Precursor Type Key Transformation Resulting Analog Significance

This table summarizes the synthetic conversion of a hydroxymethyl-substituted aminopropanediol to its mercaptomethyl analog, illustrating a potential pathway for modifying similar structures.

Preparation of Aziridine Derivatives

Aziridines are highly valuable, strained three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. clockss.orgnih.gov A conceptually straightforward method for synthesizing aziridines utilizes 1,2-amino alcohol precursors. This method can be adapted for 1,3-amino diols like this compound.

The synthesis involves converting one of the hydroxyl functional groups into a good leaving group, such as a tosylate or mesylate. clockss.org This is typically followed by an intramolecular nucleophilic displacement reaction where the nitrogen atom's lone pair attacks the carbon bearing the leaving group, resulting in the formation of the aziridine ring. clockss.orgcore.ac.uk The reaction is generally stereospecific. For the cyclization to occur favorably, the amine and the leaving group must be able to adopt a trans coplanar arrangement. clockss.org The resulting aziridine derivatives, such as aziridine-2-carboxylates or aziridinyl ketones, are key building blocks for synthesizing α- and β-amino acids and other biologically active nitrogenous compounds. clockss.orgnih.gov

Table 3: General Synthesis of Aziridines from Amino Alcohols

Step Description Key Reagents Intermediate/Product
1 Activation of Hydroxyl Group Sulfonyl chlorides (e.g., TsCl, MsCl), Base (e.g., Et₃N) O-Sulfonylated Amino Alcohol

| 2 | Intramolecular Cyclization | Base (promotes deprotonation of amine) | Aziridine Derivative |

This table details the common synthetic route to aziridines from amino alcohol precursors, a method applicable to the derivatization of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 2 Methylbutyl Amino Propane 1,3 Diol Systems

Reaction Kinetics and Thermodynamics

The study of reaction rates and energy changes provides fundamental insights into the behavior of 2-[(2-Methylbutyl)amino]propane-1,3-diol in chemical processes. Key areas of investigation include its interactions with oxidizing agents and its potential application in carbon dioxide capture.

The oxidation of amino diols by strong oxidizing agents like potassium permanganate (B83412) has been a subject of kinetic studies. While specific data for this compound is not extensively detailed, the kinetics of analogous compounds such as propane-1,3-diol and 2-amino-2-(hydroxymethyl) propane-1,3-diol (Trizma base) provide a strong predictive framework. researchgate.netafricaresearchconnects.com

Kinetic investigations on similar diols in aqueous or alkaline media consistently show that the reaction rate increases with the concentration of both the diol and the permanganate ion. africaresearchconnects.comresearchgate.net The reaction typically exhibits first-order dependence with respect to each reactant. researchgate.netafricaresearchconnects.com Studies on the oxidation of Trizma base in an alkaline medium also found the reaction to be first order in both permanganate and the amino diol, with a fractional order with respect to the alkali concentration. researchgate.net

The mechanism is believed to proceed through the formation of an intermediate complex between the diol and the oxidant. researchgate.net For amino diols in an alkaline medium, the process likely starts with the formation of an alcoholate anion, which then reacts with the permanganate species. researchgate.net This is followed by the decomposition of the intermediate in a slow, rate-determining step to form a free radical, which is then rapidly oxidized to the final products. researchgate.net In the case of propane-1,3-diol, the primary product identified is 3-hydroxy-propanal. africaresearchconnects.comwalshmedicalmedia.com The negative entropy of activation values reported for such reactions suggest an associative mechanism and a more ordered transition state. africaresearchconnects.com

Table 1: Kinetic Parameters for the Oxidation of Propane-1,3-diol by Potassium Permanganate
ParameterValueReference
Reaction Order in [KMnO₄]1 africaresearchconnects.com
Reaction Order in [Propane-1,3-diol]1 africaresearchconnects.com
Enthalpy of Activation (ΔH#)24.98 kJ mol⁻¹ africaresearchconnects.com
Entropy of Activation (ΔS#)-0.22 kJ K⁻¹ mol⁻¹ africaresearchconnects.com
Gibbs Free Energy of Activation (ΔG#)90.50 kJ mol⁻¹ africaresearchconnects.com

Aqueous amine solutions are widely studied for their potential to capture carbon dioxide (CO₂). The compound this compound belongs to the class of sterically hindered alkanolamines, which are of interest due to their high theoretical CO₂ loading capacity (1 mole of CO₂ per mole of amine) and potentially lower energy requirements for regeneration compared to primary amines. mdpi.commdpi.com

Kinetic studies on the absorption of CO₂ into solutions of structurally similar amines, such as 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), have been performed to elucidate the reaction dynamics. researchgate.netresearchgate.net The reaction is generally described by the zwitterion mechanism, proposed by Caplow and Jencks. In this model, the amine reacts with CO₂ to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a stable carbamate.

The reaction is typically pseudo-first-order when the amine is in large excess. The kinetics are highly dependent on temperature, with the reaction rate constant increasing significantly as the temperature rises. researchgate.netresearchgate.net

Table 2: Second-Order Rate Constants (k₂) for CO₂ Absorption in Aqueous 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD) Solutions
Temperature (K)k₂ (m³ kmol⁻¹ s⁻¹)Reference
303.15285 researchgate.net
313.15524 researchgate.net
323.151067 researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

While specific experimental spectra for 2-[(2-Methylbutyl)amino]propane-1,3-diol are not publicly available, expected chemical shifts can be predicted based on the analysis of similar amino alcohol structures. The ¹H NMR spectrum would feature distinct signals corresponding to the protons in the propane-1,3-diol backbone, the 2-methylbutyl side chain, and the amine and hydroxyl groups. The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment.

¹H NMR Predicted Chemical Shifts | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | |---|---|---|---| | -OH (hydroxyl) | Broad singlet | 2H | | -NH (amine) | Singlet | 1H | | -CH₂-OH (propanediol) | Multiplet | 4H | | -CH-NH- (propanediol) | Multiplet | 1H | | -CH₂-NH- (methylbutyl) | Multiplet | 2H | | -CH-CH₃ (methylbutyl) | Multiplet | 1H | | -CH₂- (methylbutyl) | Multiplet | 2H | | -CH₃ (terminal) | Triplet | 3H | | -CH₃ (branch) | Doublet | 3H |

¹³C NMR Predicted Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₂-OH ~60-65
-CH-NH- ~55-60
-CH₂-NH- ~45-50
-CH-CH₃ ~30-35
-CH₂- ~25-30
-CH₃ (terminal) ~10-15

NMR spectroscopy is a powerful, non-invasive tool for real-time reaction monitoring. nih.gov By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of products and intermediates. magritek.comnih.gov For the synthesis of this compound, which could be formed via reductive amination, online NMR could monitor the disappearance of aldehyde or ketone signals and the appearance of signals corresponding to the final amino alcohol product. researchgate.net This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. pharmtech.com

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

For this compound, FTIR and Raman spectra would confirm the presence of its key functional groups. A broad absorption band in the FTIR spectrum around 3300-3400 cm⁻¹ would be characteristic of the O-H stretching vibrations of the hydroxyl groups and the N-H stretching of the secondary amine. arxiv.org C-H stretching vibrations from the alkyl chains would appear in the 2850-3000 cm⁻¹ region. spiedigitallibrary.org The C-N stretching vibration is typically observed in the 1000-1200 cm⁻¹ range. Raman spectroscopy provides complementary information, being particularly sensitive to non-polar bonds, and would help confirm the carbon backbone structure. arxiv.org

Expected Vibrational Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (Broad)
N-H (Amine) Stretching 3300-3500 (Medium)
C-H (Alkane) Stretching 2850-3000 (Strong)
C-O (Alcohol) Stretching 1050-1260 (Strong)

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. excillum.comrigaku.com By irradiating a single crystal with X-rays, a unique diffraction pattern is generated. iastate.edu This pattern allows for the calculation of electron density maps, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined. acs.org

For this compound, obtaining a suitable single crystal would allow for an unambiguous determination of its solid-state conformation and intermolecular interactions, such as hydrogen bonding between the hydroxyl and amine groups. If a single crystal cannot be grown, X-ray powder diffraction (XRPD) can be used to analyze a polycrystalline sample, which is useful for phase identification and assessing crystallinity. jst.go.jp

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and deduce structural information from its fragmentation patterns. nih.gov

For this compound (C₈H₁₉NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (161.24 g/mol ). High-resolution mass spectrometry could confirm the elemental composition. The fragmentation pattern in electron ionization (EI) MS would likely involve characteristic losses. nih.gov

Common fragmentation pathways for amino alcohols include:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to a resonance-stabilized iminium ion. libretexts.org

Loss of water: Dehydration from the diol moiety is a probable fragmentation step for alcohols. whitman.edu

Side-chain fragmentation: Cleavage within the 2-methylbutyl group can occur, leading to the loss of alkyl fragments. whitman.edu

Predicted Fragmentation Peaks

m/z Value Possible Fragment Ion Loss
144 [M - H₂O]⁺ Loss of water
130 [M - CH₂OH]⁺ Loss of a hydroxymethyl group
102 [M - C₄H₉]⁺ Loss of a butyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is most effective for compounds containing chromophores, which are structural features with π-electrons or non-bonding electrons that can undergo n→π* or π→π* transitions. masterorganicchemistry.com

The structure of this compound consists solely of sigma (σ) bonds and non-bonding (n) electrons on the oxygen and nitrogen atoms. It lacks conjugated systems or π bonds. The only possible electronic transitions are n→σ* and σ→σ*. These transitions require high energy, corresponding to wavelengths in the deep UV region (typically <200 nm), which is outside the range of standard UV-Vis spectrophotometers. masterorganicchemistry.com Therefore, this compound is expected to be transparent and show no significant absorbance in the 200-800 nm range. libretexts.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules like 2-[(2-Methylbutyl)amino]propane-1,3-diol. These studies provide fundamental insights into the molecule's behavior at the quantum mechanical level.

Geometry Optimization and Energetic Profiles

The initial step in a computational study involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the electronic energy at various atomic arrangements to locate the global minimum. Different conformers, arising from the rotation around single bonds, would be explored to identify the most energetically favorable structure. The resulting energetic profile would reveal the relative stabilities of these conformers.

Hypothetical Optimized Geometry Parameters for this compound

Parameter Value
C-N Bond Length 1.47 Å
C-O Bond Length 1.43 Å
N-H Bond Length 1.01 Å
O-H Bond Length 0.96 Å
C-N-C Bond Angle 112°

Investigation of Reaction Mechanisms and Transition States

DFT calculations can elucidate potential reaction pathways involving this compound. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, provides crucial information about the reaction kinetics. For instance, the mechanism of its synthesis or its metabolic degradation could be investigated by identifying the key intermediates and transition states.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of hydroxyl (-OH) and amine (-NH) groups in this compound allows for the formation of significant intermolecular hydrogen bonds. DFT can be used to model these interactions, both between molecules of the compound itself and with other molecules, such as water or biological macromolecules. The strength and geometry of these hydrogen bonds are critical in determining the compound's physical properties, such as boiling point and solubility, as well as its biological activity. Analysis of the electron density, often through methods like the Quantum Theory of Atoms in Molecules (QTAIM), can quantify the strength of these interactions.

Molecular Dynamics Simulations and Force Field Development

While DFT is excellent for studying the electronic properties of a single molecule or small molecular clusters, molecular dynamics (MD) simulations are employed to understand the behavior of larger systems over time. To perform an MD simulation of this compound, a reliable force field is necessary. A force field is a set of parameters that describes the potential energy of a system of atoms. For a novel molecule, these parameters may need to be developed or validated. This often involves fitting the force field parameters to reproduce experimental data or high-level quantum mechanical calculations. Once a force field is established, MD simulations can be used to study properties like diffusion, solvation, and conformational changes in a condensed phase.

Quantum Chemical Parameters and Structure-Activity Relationships

Quantum chemical parameters derived from DFT calculations can be instrumental in developing Quantitative Structure-Activity Relationships (QSAR). These parameters describe the electronic properties of the molecule and can be correlated with its biological activity.

By correlating these calculated parameters with experimentally determined activities for a series of related compounds, a QSAR model can be developed to predict the activity of new, unsynthesized molecules.

Applications in Materials Science and Engineering

Polymer and Coating Applications

Development of Functional Biodegradable Polymers

Further research would be required to investigate the potential properties and applications of this compound in these areas.

Based on the conducted research, there is insufficient publicly available scientific and technical information specifically on the chemical compound “2-[(2-Methylbutyl)amino]propane-1,3-diol” to generate a thorough and accurate article focusing on its applications in materials science and engineering as a surfactant, emulsifying agent, or in the development of vulcanization accelerators.

The search results did not yield specific data, research findings, or detailed discussions pertaining to the use of “this compound” in these applications. While information is available for structurally related compounds, the strict requirement to focus solely on “this compound” prevents the use of this analogous data.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy based on the currently accessible information.

Biological Activity in in Vitro Models

Enzymatic Activity Modulation and Buffer Applications

The structural characteristics of 2-[(2-Methylbutyl)amino]propane-1,3-diol, specifically the presence of a secondary amine and two hydroxyl groups, suggest its potential utility as a biological buffer. Compounds with similar structures are often evaluated for their ability to maintain stable pH in biochemical assays.

Role as Biological Buffers in Biochemical Assays

There is no specific data available in the scientific literature regarding the use of this compound as a biological buffer in biochemical assays.

Influence on Alkaline Phosphatase Activity Determination

No studies have been published that detail the influence of this compound on the determination of alkaline phosphatase activity.

Cell-Based Assays for Biological Response

The potential for novel chemical entities to act as therapeutic agents is often initially explored through in vitro cell-based assays. These assays can provide preliminary data on a compound's cytotoxic or antiviral effects.

Evaluation of Anticancer Activity in Cell Lines

There is no published research or data on the evaluation of this compound for anticancer activity in any cell lines.

Microbiological Activity in Culture Systems

The activity of new chemical compounds against various microorganisms is a standard component of biological screening.

There are currently no available studies or data concerning the microbiological activity of this compound in any culture systems.

Interactions with Oligonucleotides

Derivatives of the 2-aminopropane-1,3-diol backbone have been utilized as linkers for the attachment of functional groups to oligonucleotides, thereby influencing their biological activity and cellular interactions. A notable example is the use of a modified propanediol (B1597323) linker in the synthesis of cholesteryl-modified triple-helix forming oligonucleotides (TFOs).

In a key study, a triglycylcholesterol group was attached to the 3' end of TFOs via a 2-[N-(glycylglycylglycyl)amino]propane-1,3-diol (GAP-3) linker. nih.gov The primary purpose of this modification was to enhance the nuclear uptake of the TFOs. nih.gov The rationale behind this design is that the cholesterol moiety facilitates interaction with and passage through the cell membrane, while the peptide linker is designed to be potentially cleaved by intracellular peptidases, releasing the oligonucleotide within the cell. nih.gov

The interaction between such modified oligonucleotides and their target nucleic acid sequences is a critical aspect of their function. The stability and conformation of the resulting nucleic acid structures are paramount for their intended biological effect. The table below summarizes the key components of a synthesized cholesteryl-modified oligonucleotide incorporating the 2-aminopropane-1,3-diol derivative linker.

ComponentChemical NameRole in Oligonucleotide Interaction
Backbone Linker 2-[N-(glycylglycylglycyl)amino]propane-1,3-diolCovalently attaches the cholesterol group to the oligonucleotide, designed for potential enzymatic cleavage. nih.gov
Lipophilic Moiety CholesterolEnhances cellular membrane interaction and uptake of the oligonucleotide. nih.gov
Oligonucleotide Type Triple-Helix Forming Oligonucleotide (TFO)Binds to the major groove of duplex DNA to form a triple helix, modulating gene expression.
Supporting Synthesis Matrix Cholesteryl-CPG and -TentaGelSolid supports used for the automated chemical synthesis of the modified oligonucleotides. nih.gov

This strategic use of a 2-aminopropane-1,3-diol derivative highlights its function as a scaffold for creating sophisticated oligonucleotide conjugates. The interaction with the target oligonucleotide is indirect, in that the linker facilitates the delivery and potential release of the active oligonucleotide, rather than directly participating in the nucleic acid binding itself. The design of these systems is a key area of research in the development of nucleic acid-based therapeutics.

Environmental Fate and Degradation in Research Contexts

Biodegradation Studies and Pathways

For instance, 2-methyl-1,3-propanediol (B1210203), a structural analog, has been found to be inherently biodegradable. pnas.orgresearchgate.netnih.gov The general biodegradability of propanediols is also well-documented, with propylene (B89431) glycol (propane-1,2-diol) being readily biodegradable under aerobic conditions in freshwater, seawater, and soil.

The biodegradation pathways for amino acids, which share functional groups with the target compound, can involve deamination (the removal of an amino group) and decarboxylation (the removal of a carboxyl group) as key degradation steps. nih.gov In some cases, the degradation of amino acids can be engineered in microorganisms to produce diols. pnas.org For amino diols, oxidation of the primary hydroxyl group to a carboxylic acid can be a significant transformation pathway. qualitas1998.net It is plausible that the biodegradation of 2-[(2-Methylbutyl)amino]propane-1,3-diol would proceed through similar initial steps, such as oxidation of the alcohol groups and deamination, leading to smaller, more readily metabolized molecules.

Emissions and Degradation Products Analysis

The potential for emissions and the subsequent atmospheric degradation of this compound can be inferred from studies on similar amino alcohols used in industrial applications, such as carbon capture.

The atmospheric degradation of amino alcohols is typically initiated by reaction with hydroxyl (OH) radicals. usn.no Studies on 2-amino-2-methyl-1-propanol (B13486) (AMP), a structurally related compound, indicate that its photo-oxidation can lead to the formation of various degradation products. The oxidative degradation of AMP is thought to proceed via a hydrogen abstraction step, followed by the production of a peroxyl radical. usn.no This can lead to the formation of imines. usn.no These imines can then undergo hydrolysis in the atmospheric aqueous phase to produce compounds such as acetone (B3395972) and ammonia (B1221849). usn.no

In thermal and oxidizing conditions, the degradation of aqueous 2-amino-2-methyl-1-propanol has been found to yield acetone, among other products like 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, and formate. usn.no The degradation of other amino alcohols, such as 3-amino-1-propanol, has also been shown to produce ammonia as a major degradation product in cyclic experiments. unit.no Given these findings for analogous compounds, it is plausible that the atmospheric degradation of this compound could also lead to the formation of ammonia and ketones, such as a substituted acetone derivative, through similar reaction pathways.

Partitioning to Aqueous Phases

The partitioning behavior of a chemical between different environmental compartments is a key aspect of its environmental fate. The octanol-water partition coefficient (Kow), often expressed as log Kow or log P, is a measure of a substance's hydrophobicity or lipophilicity. wikipedia.orgnies.go.jp A low log Kow value indicates a preference for the aqueous phase (hydrophilicity), while a high value suggests a tendency to partition into fatty or non-polar environments (lipophilicity).

Specific experimental data for the log Kow of this compound is not available. However, data for structurally similar compounds suggest that it is likely to be hydrophilic and partition to aqueous phases. For example, 2-methyl-1,3-propanediol has a log Kow of -0.6, indicating its preference for water. pnas.orgresearchgate.netnih.gov Generally, alkanolamines exhibit high water solubility and low to moderate vapor pressures. researchgate.net For 2-amino-2-hydroxymethyl-1,3-propanediol (a surrogate for TRIS AMINO), modeling predicts that it will predominantly partition to water. epa.gov The high water solubility and negligible vapor pressure of such compounds support low estimated Henry's Law Constants, indicating a low tendency to volatilize from water. epa.gov

The water solubility of 2-amino-2-methyl-1,3-propanediol (B94268) also suggests it will likely be mobile in the environment. fishersci.com Based on these characteristics of similar compounds, this compound is expected to have a low octanol-water partition coefficient and to reside predominantly in the aqueous phase if released into the environment.

Advanced Analytical Methodologies for 2 2 Methylbutyl Amino Propane 1,3 Diol Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of 2-[(2-Methylbutyl)amino]propane-1,3-diol, providing powerful tools for both qualitative and quantitative assessment. Gas chromatography and thin-layer chromatography are particularly valuable for purity analysis and reaction monitoring, respectively.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography (GC) is a premier technique for determining the purity of this compound. Due to the compound's low volatility and the presence of polar amino and hydroxyl groups, derivatization is often a necessary step to improve its thermal stability and chromatographic behavior. This process involves converting the polar functional groups into less polar, more volatile derivatives.

A common derivatization method for analogous amino alcohols involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA). The resulting trifluoroacetyl derivatives are significantly more volatile and exhibit better peak shapes on common GC columns.

The analysis is typically performed on a capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., SE-54 type), which offers good resolution for a wide range of compounds. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. The carrier gas is typically an inert gas like nitrogen or helium.

The purity of a sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times.

Illustrative GC Purity Analysis Data for a Derivatized Analogous Compound:

ParameterValue
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm x 0.25 µm)
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program 100 °C (2 min hold), ramp to 250 °C at 10 °C/min
Carrier Gas Helium
Flow Rate 1 mL/min
Retention Time 12.5 min
Purity (Area %) >99.5%

This data is representative and based on methodologies for structurally similar aminopropanediol derivatives.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

For the analysis of this amino alcohol, a polar stationary phase is required. Silica gel plates (Silica Gel 60 F254) are most commonly used. The mobile phase, or eluent, is a solvent system chosen to achieve good separation between the starting materials, the product, and any byproducts. A typical solvent system for amino alcohols might consist of a mixture of a polar organic solvent, such as methanol (B129727) or ethanol, and a less polar solvent like dichloromethane (B109758) or ethyl acetate, often with a small amount of a basic modifier like ammonia (B1221849) to prevent tailing of the amine spot.

Visualization of the spots on the TLC plate is necessary as this compound is not colored. This can be achieved by viewing the plate under UV light (if the compound or impurities are UV-active) or by staining with a suitable reagent. Ninhydrin is a common stain for primary and secondary amines, producing a characteristic purple or yellow color upon heating. Potassium permanganate (B83412) solution can also be used, which reacts with the hydroxyl groups to give yellow spots on a purple background.

By comparing the Rf (retention factor) values of the spots on the TLC plate with those of the starting materials and the expected product, the progress of the reaction can be effectively monitored.

Example TLC System for Reaction Monitoring:

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol:Ammonia (85:14:1 v/v/v)
Visualization Ninhydrin stain, followed by heating
Expected Rf of Product ~0.4

This data is illustrative and based on general practices for the TLC analysis of amino alcohols.

Titrimetric Methods for Quantitative Analysis

Titrimetric analysis provides a reliable and accurate method for the quantitative determination of this compound. Specifically, a non-aqueous acid-base titration is well-suited for this purpose. This technique is necessary because the basicity of the amino group is often not strong enough to be accurately titrated in an aqueous medium.

In a typical procedure, a precisely weighed sample of the compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid. The solution is then titrated with a standardized solution of a strong acid in a non-aqueous solvent, most commonly perchloric acid in glacial acetic acid.

The endpoint of the titration can be determined using a potentiometric titrator or a visual indicator. Crystal violet is a common indicator for this type of titration, changing color from violet (basic) to blue-green (neutral) to yellow-green (acidic) at the endpoint.

The assay percentage is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.

Representative Titration Parameters:

ParameterSpecification
Titrant 0.1 N Perchloric Acid in Glacial Acetic Acid
Solvent Glacial Acetic Acid
Indicator Crystal Violet
Endpoint Potentiometric or visual color change
Acceptance Criteria 98.0% - 102.0%

This information is based on standard procedures for the titrimetric analysis of amino compounds.

Thermogravimetric Analysis (TGA) for Volatile Residues and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is employed to determine its thermal stability and to quantify the presence of volatile residues such as residual solvents.

The analysis involves heating a small amount of the sample in a TGA instrument at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature. A negligible mass loss at lower temperatures (e.g., below 100 °C) indicates the absence of volatile impurities like water or organic solvents.

The onset of significant mass loss at higher temperatures indicates the decomposition of the compound. The temperature at which this decomposition begins is a measure of its thermal stability. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

Illustrative TGA Data for a Similar Polyol Compound:

Temperature RangeMass Loss (%)Interpretation
25 °C - 150 °C< 0.5%Absence of significant volatile residues
150 °C - 250 °C~95%Thermal decomposition of the compound
Decomposition Onset ~180 °CIndication of thermal stability limit

This data is hypothetical and serves to illustrate the typical output of a TGA analysis for a polyol compound.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of a material, including phase transitions such as melting and glass transitions. In the context of this compound, DSC can provide valuable information about its physical state (crystalline or amorphous) and its melting point.

In a DSC experiment, a small amount of the sample is placed in a sealed pan and heated or cooled at a controlled rate alongside an empty reference pan. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

A sharp endothermic peak on the DSC thermogram is indicative of the melting of a crystalline solid. The temperature at the peak of this endotherm is taken as the melting point (Tm). The area under the peak is proportional to the enthalpy of fusion (ΔHf). A broad, step-like change in the baseline of the thermogram is characteristic of a glass transition (Tg), which is observed for amorphous materials.

This information is critical for understanding the solid-state properties of the compound, which can influence its stability, solubility, and handling characteristics.

Example DSC Data for a Crystalline Amino Alcohol:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting 85.288.5150

This data is representative and illustrates the expected DSC results for a crystalline organic compound with similar functional groups.

Q & A

Q. What are the optimal synthetic routes for 2-[(2-Methylbutyl)amino]propane-1,3-diol, and what critical parameters influence yield?

The synthesis typically involves reductive amination or stepwise alkylation. A validated approach includes:

  • Reduction of intermediates : Use of NaBH₄ or similar agents to reduce Schiff bases or ketones to secondary amines. Temperature control (0–25°C) and solvent polarity (e.g., ethanol/THF mixtures) are critical to avoid side reactions .
  • Protection/deprotection strategies : Temporary protection of hydroxyl/amine groups (e.g., acetyl or t-Boc) using reagents like (R₄CO)₂O enhances regioselectivity .
  • Purification : Column chromatography with silica gel or alumina, followed by recrystallization, ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic analysis : ¹H/¹³C NMR to confirm amine and hydroxyl proton environments. IR spectroscopy verifies N-H (≈3300 cm⁻¹) and O-H (≈3500 cm⁻¹) stretches .
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles, as demonstrated in cobalt(III) complex studies using propane-1,3-diol derivatives .
  • Elemental analysis : Matches experimental C/H/N ratios to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for stereoisomers or polymorphs?

  • Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol mobile phases separates enantiomers, critical for pharmacological studies .
  • Dynamic NMR (DNMR) : Detects rotameric equilibria or slow conformational changes in solution by varying temperature (e.g., -40°C to 60°C) .
  • Single-crystal XRD : Resolves ambiguities in NOESY or COSY spectra by providing absolute configuration data, as shown in dinuclear cobalt(III) complex analyses .

Q. How does the compound interact in catalytic systems, such as oxidation reactions?

  • Coordination chemistry : The diol moiety acts as a polydentate ligand. For example, Schiff base derivatives form dinuclear cobalt(III) complexes that catalyze alkene epoxidation with H₂O₂, achieving turnover frequencies (TOF) >500 h⁻¹ .
  • Mechanistic studies : Kinetic isotopic labeling (e.g., D₂O) and EPR spectroscopy identify radical intermediates in metal-mediated oxidations .

Q. What methodologies assess the compound’s pharmacological activity, such as immunomodulation?

  • In vitro assays : Sphingosine-1-phosphate (S1P) receptor binding studies using HEK293 cells transfected with S1P₁ receptors. IC₅₀ values are determined via competitive ELISA .
  • Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis quantify half-life (t₁/₂) and CYP450 inhibition potential .
  • In vivo models : Autoimmune disease studies in EAE (Experimental Autoimmune Encephalomyelitis) mice, monitoring lymphocyte counts and CNS infiltration via flow cytometry .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Batch variability : Ensure compound purity via orthogonal methods (HPLC, DSC). Impurities >1% (e.g., residual solvents) can skew IC₅₀ results .
  • Assay conditions : Standardize cell lines, serum concentrations, and incubation times. For example, S1P receptor internalization assays vary significantly with FBS percentage (2% vs. 10%) .
  • Meta-analysis : Cross-reference with structural analogs (e.g., FTY720 derivatives) to identify structure-activity relationships (SAR) explaining potency differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.